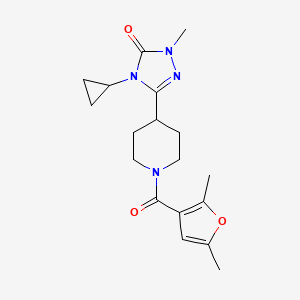
4-cyclopropyl-3-(1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-cyclopropyl-3-(1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C18H24N4O3 and its molecular weight is 344.415. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-cyclopropyl-3-(1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one is a complex organic molecule with significant potential in pharmacology due to its unique structural features. This article explores its biological activity, synthesis, and potential applications based on existing research.
Structural Characteristics
This compound contains several functional groups:
- Cyclopropyl ring : A three-membered carbon structure that can enhance biological activity.
- Piperidine moiety : Known for its presence in various bioactive compounds.
- Triazole ring : Associated with antifungal and antibacterial properties.
Biological Activity
Preliminary studies indicate that this compound exhibits a range of biological activities:
| Biological Activity | Description |
|---|---|
| Antifungal | Similar to other triazole derivatives, it may inhibit fungal growth. |
| Neuroprotective | The piperidine structure suggests potential neuroprotective effects. |
| Antibacterial | Compounds with cyclopropyl groups often show antibacterial properties. |
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Interaction studies suggest that it may modulate enzyme activities and receptor interactions through:
- Hydrogen bonding
- Hydrophobic interactions
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Triazole Ring : Utilizing appropriate precursors under controlled conditions.
- Introduction of the Piperidine Moiety : Achieved through acylation reactions.
- Cyclopropyl Group Addition : Involves cyclization reactions to incorporate the cyclopropyl structure.
Case Studies and Research Findings
Several studies have investigated the biological effects of similar compounds:
- Antifungal Activity : Research has shown that triazole derivatives can effectively inhibit fungal pathogens by targeting enzyme pathways critical for fungal cell wall synthesis.
- Neuroprotective Effects : Piperidine derivatives have been studied for their neuroprotective properties against neurodegenerative diseases by modulating neurotransmitter systems .
- Antibacterial Properties : Cyclopropyl-containing compounds have demonstrated significant antibacterial activity against various strains of bacteria, suggesting potential for therapeutic applications .
Propiedades
IUPAC Name |
4-cyclopropyl-5-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl]-2-methyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c1-11-10-15(12(2)25-11)17(23)21-8-6-13(7-9-21)16-19-20(3)18(24)22(16)14-4-5-14/h10,13-14H,4-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFRAYRJDHEKEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)C3=NN(C(=O)N3C4CC4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














